Cas no 217087-09-7 (Esomeprazole magnesium trihydrate)

Esomeprazole magnesium trihydrate Chemical and Physical Properties
Names and Identifiers
-
- Esomeprazole magnesium trihydrate
- Bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzylimidazole-1-yl) magnesium trihydrate
- Esomeprazole (Magnesium trihydrate)
- Esomeprazole Magnesium
- (S)-Omeprazole magnesium trihydrate
- Esomeprazole magnesium trihydr
- Nexium
- VEVZQDGATGBLIC-UHFFFAOYSA-N
- BCP05838
- 5-Methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl)benzimidazole, magnesium salt (2:1), trihydrate
- 1H-Benzimidazole, 5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-, magnesium salt, trihydrate
- Magnesium, bis(5-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl-kappaO)-1H-benzimidazolato-kappaN1)-, trihydra
- Esomeprazole magnesium trihydrate- Bio-X
- SY108184
- MFCD31807353
- KS-1054
- 217087-09-7
- Esomeprazolemagnesiumtrihydrate
- AKOS015967196
- magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate
- FT-0625712
- BE164427
- AC-402
- magnesium(2+) bis(6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-5H-1,3-benzodiazol-5-ide) trihydrate
- magnesium(2+) bis(5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-2H-1,3-benzodiazol-2-ide) trihydrate
-
- MDL: MFCD07698573
- Inchi: 1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;
- InChI Key: VEVZQDGATGBLIC-UHFFFAOYSA-N
- SMILES: S(C1[N-]C2C([H])=C([H])C(=C([H])C=2N=1)OC([H])([H])[H])(C([H])([H])C1C(C([H])([H])[H])=C(C(C([H])([H])[H])=C([H])N=1)OC([H])([H])[H])=O.S(C1[N-]C2C([H])=C([H])C(=C([H])C=2N=1)OC([H])([H])[H])(C([H])([H])C1C(C([H])([H])[H])=C(C(C([H])([H])[H])=C([H])N=1)OC([H])([H])[H])=O.[Mg+2].O([H])[H].O([H])[H].O([H])[H]
Computed Properties
- Exact Mass: 766.230511g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 17
- Rotatable Bond Count: 10
- Monoisotopic Mass: 766.230511g/mol
- Monoisotopic Mass: 766.230511g/mol
- Topological Polar Surface Area: 166Ų
- Heavy Atom Count: 52
- Complexity: 453
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 6
Experimental Properties
- Color/Form: No data available
- Melting Point: 184-189°C (dec.)
- Boiling Point: 600°C at 760 mmHg
- Flash Point: 316.7 oC
- Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(65.17 mM;Need ultrasonic)
- PSA: 198.59000
- LogP: 6.90950
- Vapor Pressure: No data available
Esomeprazole magnesium trihydrate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Hazardous Material Identification:
- Storage Condition:4°C, protect from light *The compound is unstable in solutions, freshly prepared is recommended.
Esomeprazole magnesium trihydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025435-10g |
Esomeprazole magnesium trihydrate |
217087-09-7 | USP | 10g |
¥131 | 2024-05-25 | |
Ambeed | A157451-25g |
Esomeprazole Magnesium trihydrate |
217087-09-7 | 98% | 25g |
$61.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8386-5mg |
Esomeprazole Magnesium trihydrate |
217087-09-7 | 98.71% | 5mg |
¥ 320 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8386-1 mL * 10 mM (in DMSO) |
Esomeprazole Magnesium trihydrate |
217087-09-7 | 98.71% | 1 mL * 10 mM (in DMSO) |
¥ 499 | 2023-09-07 | |
Ambeed | A157451-50mg |
Esomeprazole Magnesium trihydrate |
217087-09-7 | 98% | 50mg |
$5.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E85970-100g |
Esomeprazole Magnesium trihydrate |
217087-09-7 | 98% | 100g |
¥946.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E85970-25g |
Esomeprazole Magnesium trihydrate |
217087-09-7 | 98% | 25g |
¥262.0 | 2023-09-07 | |
ChemScence | CS-1024-500mg |
Esomeprazole magnesium (trihydrate) |
217087-09-7 | 95.79% | 500mg |
$798.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025435-1g |
Esomeprazole magnesium trihydrate |
217087-09-7 | USP | 1g |
¥28 | 2024-05-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E856951-10g |
Esomeprazole magnesium trihydrate |
217087-09-7 | USP | 10g |
¥1,428.00 | 2022-01-13 |
Esomeprazole magnesium trihydrate Suppliers
Esomeprazole magnesium trihydrate Related Literature
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on Esomeprazole magnesium trihydrate
Introduction to Esomeprazole Magnesium Trihydrate (CAS No. 217087-09-7) in Modern Pharmaceutical Applications
Esomeprazole magnesium trihydrate, with the chemical identifier CAS No. 217087-09-7, is a widely recognized pharmaceutical compound renowned for its efficacy in managing gastric acid-related disorders. As a proton pump inhibitor (PPI), it plays a pivotal role in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and hypersecretory conditions. The compound's unique molecular structure, characterized by its magnesium salt form and trihydrate crystalline structure, contributes significantly to its stability and bioavailability, making it a cornerstone in contemporary medicine.
The pharmacological mechanism of action of Esomeprazole magnesium trihydrate revolves around its ability to inhibit the hydrogen/potassium ATPase enzyme (H+/K+-ATPase) located on the gastric parietal cells. This inhibition effectively reduces gastric acid secretion, providing relief from symptoms associated with excess acid production. The magnesium trihydrate form enhances the compound's solubility and dissolution rate, ensuring rapid absorption and consistent therapeutic effects. This formulation has been extensively studied and validated in numerous clinical trials, demonstrating superior efficacy compared to earlier generations of PPIs.
Recent advancements in the field of drug delivery systems have further optimized the therapeutic potential of Esomeprazole magnesium trihydrate. Innovations such as delayed-release formulations and combination therapies have expanded its applications, particularly in complex gastrointestinal disorders. For instance, studies have highlighted its role in preventing non-steroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, a significant concern for patients requiring long-term NSAID therapy. The compound's ability to maintain a low intragastric pH for an extended period ensures prolonged antisecretory effects, improving patient outcomes.
The synthesis and characterization of Esomeprazole magnesium trihydrate (CAS No. 217087-09-7) adhere to stringent regulatory standards, ensuring high purity and consistency across batches. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound's identity and quality. These rigorous quality control measures are essential for maintaining the safety and efficacy of the drug, particularly in long-term therapeutic regimens.
From a pharmacokinetic perspective, Esomeprazole magnesium trihydrate exhibits predictable absorption profiles, with peak plasma concentrations typically observed within 1 to 3 hours post-administration. The compound's bioavailability is influenced by factors such as meal timing and co-administration with other medications. Notably, studies have shown that co-administration with certain antibiotics enhances the efficacy of Helicobacter pylori eradication regimens, underscoring its versatility in treating infectious gastrointestinal diseases.
The clinical significance of Esomeprazole magnesium trihydrate extends beyond its primary indications. Emerging research suggests potential benefits in managing conditions such as laryngopharyngeal reflux (LPR) and Zollinger-Ellison syndrome, where excessive gastric acid secretion is a key pathological feature. Additionally, its anti-inflammatory properties have been explored in preclinical studies, indicating potential roles beyond acid suppression alone.
In conclusion, Esomeprazole magnesium trihydrate (CAS No. 217087-09-7) represents a cornerstone in modern gastroenterology due to its potent antisecretory effects and favorable pharmacokinetic profile. Ongoing research continues to uncover new therapeutic applications and optimize delivery systems, ensuring that it remains at the forefront of pharmaceutical innovation. Its widespread use underscores the importance of continued investment in drug development within the field of chemical biomedicine.
217087-09-7 (Esomeprazole magnesium trihydrate) Related Products
- 73590-58-6(Omeprazole)
- 161796-84-5(Esomeprazolepotassium)
- 73590-85-9(Omeprazole sulfide)
- 110374-16-8(4-Desmethoxy Omeprazole)
- 117976-89-3(Rabeprazole)
- 119141-88-7(6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole)
- 138530-94-6((R)-Lansoprazole)
- 119141-89-8((r)-Omeprazole)
- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)
- 88546-55-8(Omeprazole metabolite Omeprazole sulfone)

